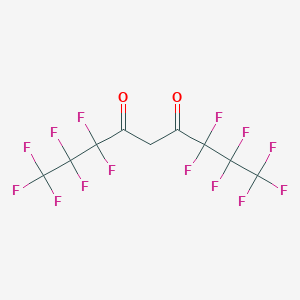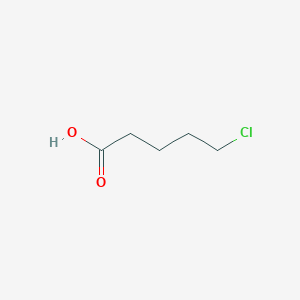
5-Chlorovaleric acid
説明
5-Chlorovaleric acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry and biosynthesis. It is known for its involvement in the synthesis of pharmaceutical intermediates and active ingredients in various chemical processes.
Synthesis Analysis
- Synthesis from 5-Bromolevulinic Acid: 4,5-Dioxovaleric acid (DOVA), closely related to 5-Chlorovaleric acid, can be synthesized from 5-bromolevulinic acid. This involves the formation of pyridinium bromide of 5-bromolevulinic acid, followed by nitrone formation and hydrolysis to yield DOVA (Beale, Gold & Granick, 1979).
Molecular Structure Analysis
- Structure Determination: The molecular structure of related compounds, such as 4,5-dioxovaleric acid, has been confirmed using techniques like NMR, mass spectroscopy, and various spectroscopic methods. These methods are crucial for understanding the structural characteristics of 5-Chlorovaleric acid as well (Dörnemann & Senger, 1980).
Chemical Reactions and Properties
- Reactivity with Other Compounds: Research has shown the ability of related chlorinated compounds to form stable charge transfer complexes with other chemicals, which can be used to infer the reactivity of 5-Chlorovaleric acid (Al-Ahmary, Habeeb & Aljahdali, 2019).
Physical Properties Analysis
- Characterization Methods: The physical properties of compounds similar to 5-Chlorovaleric acid have been characterized using FT-Raman and FT-IR spectroscopy. These methods provide insights into the physical characteristics of the compound (Karabacak, Kose & Kurt, 2010).
Chemical Properties Analysis
- Interaction with Other Chemicals: Studies on similar chloro carboxylic acids have demonstrated their reactivity and interactions with other chemicals, providing insights into the chemical behavior of 5-Chlorovaleric acid (Nesmeyanov & Zakharkin, 1955).
科学的研究の応用
Pharmaceutical Intermediates and Impurity Analysis : 5-CVA is used as an alkylating agent in synthesizing pharmaceutical intermediates and active ingredients. Its impurities are critical to monitor as they impact the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride (5-CVC), a related compound, indicating the significance of 5-CVA in pharmaceutical manufacturing and quality control (Tang, Kim, Miller, & Lloyd, 2010).
Biological Pathways and Synthesis : In studies on chlorophyll biosynthesis in green algae, intermediates such as 4,5-dioxovaleric acid (a compound related to 5-CVA) were explored. This research has implications in understanding the biological pathways and potential applications of related compounds (Dörnemann & Senger, 1980).
Environmental Applications : 5-CVA has been explored for its environmental applications, particularly in the removal of dipyridine derivatives from water. This has significant implications for addressing environmental pollutants and enhancing water treatment processes (Chira, Bucur, Galaon, & Radu, 2015).
Chemical Synthesis and Reactions : The reactivity and properties of 5-CVA in chemical synthesis have been studied, especially in the context of its reactions with other compounds. These studies are vital for developing new synthetic methods and understanding the behavior of 5-CVA in various chemical environments (Nesmeyanov & Zakharkin, 1955).
Photodynamic Therapy : Research has also explored the use of 5-aminolevulinic acid (a derivative of 5-CVA) in photodynamic therapy for treating nasopharyngeal carcinoma. This indicates the potential of 5-CVA derivatives in medical treatments and cancer therapy (Betz et al., 2002).
作用機序
Target of Action
5-Chlorovaleric acid is a derivative of valeric acid, which is a short-chain fatty acid. It has been used to derivatize l-hydroxyproline for the synthesis of haptens hp1 and hp2 . These haptens were used in the preparation of antibodies against L-hydroxyproline .
Result of Action
It has been used in the preparation of antibodies against l-hydroxyproline , suggesting it may play a role in immune response.
特性
IUPAC Name |
5-chloropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDKDWNIPOSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149767 | |
| Record name | 5-Chlorovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorovaleric acid | |
CAS RN |
1119-46-6 | |
| Record name | 5-Chloropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PGL46Y9GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5-chlorovaleric acid in chemical synthesis?
A1: 5-Chlorovaleric acid serves as a versatile building block in various synthetic applications. For instance, it is utilized in the synthesis of carboxyalkyl chitosan derivatives. [] These derivatives demonstrate improved solubility in various solvents and exhibit enhanced antibacterial activity compared to unmodified chitosan. [] Additionally, 5-chlorovaleric acid plays a crucial role in synthesizing a hapten for generating monoclonal antibodies against L-hydroxyproline, a marker for hydrolyzed animal protein in food. []
Q2: Can you explain the role of 5-chlorovaleric acid in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride?
A2: 5-Chlorovaleric acid is not directly used in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride. The process starts with 1,4-dichlorobutane reacting with sodium cyanide to yield 5-chlorovaleronitrile and adiponitrile. [] These nitriles are then hydrolyzed to 5-chlorovaleric acid and adipic acid, respectively. [] Finally, both acids react with thionyl chloride to produce the desired 5-chloro-valeryl chloride and adipoyl chloride. []
Q3: How does 5-chlorovaleric acid contribute to the study of cooperative hydrogen bonds in macromolecules?
A3: 5-Chlorovaleric acid serves as a univalent hydrogen bond donor in studies investigating cooperative hydrogen bonding. Researchers compared its interaction with poly(4-vinylpyridine) (PVP) to that of bivalent donors like glutaric and adipic acid. [] This comparison helped determine the extent of hydrogen bond cooperativity, which is influenced by factors like the proximity effect. []
Q4: What insights did the study on methacrylate polymers reveal about the reactivity of 5-chlorovaleric acid?
A4: In a study on methacrylate polymers, 5-chlorovaleric acid reacted with ethyl α-chloromethylacrylate to form an ester derivative in a single-step process. [] This derivatization facilitated the synthesis of novel methacrylate polymers, highlighting the reactivity of 5-chlorovaleric acid's carboxylic acid group towards esterification. []
Q5: Has 5-chlorovaleric acid been identified in natural sources?
A5: Yes, 5-chlorovaleric acid was identified as one of the constituents in the leaves and roots of Combretum paniculatum. [] This plant is traditionally used for its medicinal properties in treating various ailments, including diarrhea, dysentery, and liver issues. []
Q6: Are there any environmental concerns regarding dipyridine derivatives synthesized using 5-chlorovaleric acid?
A6: Research indicates that dipyridine derivatives, including those synthesized using 5-chlorovaleric acid, can pose environmental risks due to their widespread use. [] Studies have investigated the use of activated carbon as a potential adsorbent for removing these compounds from aqueous solutions. []
Q7: What is the structural characterization of 5-chlorovaleric acid?
A7: 5-Chlorovaleric acid has the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. While the provided research doesn't offer detailed spectroscopic data, its structure can be characterized by techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).
Q8: What are the potential future research directions for 5-chlorovaleric acid?
A8: Further research could explore the optimization of the simultaneous synthesis of 5-chloro-valeryl chloride and adipoyl chloride using 5-chlorovaleric acid as an intermediate to improve yields and minimize waste. [] Investigating the potential of 5-chlorovaleric acid derivatives as antibacterial agents, building upon the findings with carboxyalkyl chitosan derivatives, is another promising area. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




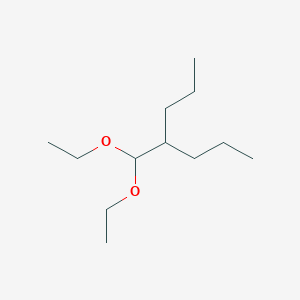
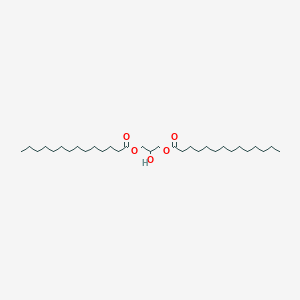
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)

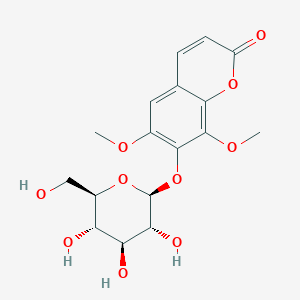


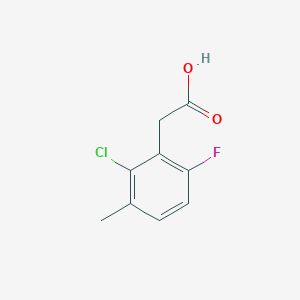
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)

![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)

